Raltegravir-d3 Potassium Salt
Overview
Description
Raltegravir-d3 Potassium Salt is a labeled derivative of the antiretroviral drug raltegravir. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of raltegravir. The compound is a potent inhibitor of human immunodeficiency virus (HIV) integrase, an enzyme essential for the viral replication process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Raltegravir-d3 Potassium Salt involves multiple steps, starting with the preparation of the core structure of raltegravir. The final step involves the incorporation of deuterium atoms to produce the deuterated version, Raltegravir-d3, and the conversion to its potassium salt form .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solid self-microemulsifying drug delivery systems (S-SMEDDS) to improve the dissolution properties of the compound .
Chemical Reactions Analysis
Types of Reactions
Raltegravir-d3 Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
Raltegravir-d3 Potassium Salt is extensively used in scientific research for various applications:
HIV Research: It is used to study the efficacy and mechanism of action of HIV integrase inhibitors.
Cancer Research: The compound is employed in studies exploring the impact of HIV drugs on cancer cells.
Biochemical and Physiological Studies: Researchers use the compound to investigate the biochemical and physiological effects of HIV drugs.
Pharmacokinetics and Pharmacodynamics: It is used to study the absorption, distribution, metabolism, and excretion of raltegravir in the body.
Mechanism of Action
Raltegravir-d3 Potassium Salt inhibits the HIV integrase enzyme, preventing the integration of viral DNA into the host cell genome. This inhibition blocks the replication of the virus and reduces the viral load in infected individuals . The compound primarily targets the integrase enzyme and disrupts its function by binding to the active site, thereby preventing the strand transfer step of viral DNA integration .
Comparison with Similar Compounds
Similar Compounds
Raltegravir: The non-deuterated version of Raltegravir-d3 Potassium Salt, used as an antiretroviral drug.
Elvitegravir: Another HIV integrase inhibitor with a similar mechanism of action.
Dolutegravir: A more recent integrase inhibitor with improved pharmacokinetic properties.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, enabling researchers to track the compound more accurately in biological systems .
Biological Activity
Raltegravir-d3 Potassium Salt is a deuterated derivative of the antiretroviral drug Raltegravir, primarily utilized in scientific research to study HIV treatments. Its biological activity centers on its role as a potent inhibitor of the HIV-1 integrase enzyme, which is essential for the integration of viral DNA into the host cell's genome. By inhibiting this enzyme, Raltegravir-d3 effectively disrupts the HIV replication cycle, making it a significant tool in HIV research and drug development.
This compound functions as an HIV-1 integrase inhibitor . The mechanism involves blocking the activity of the integrase enzyme, preventing the integration of viral DNA into the host genome. This action disrupts cellular processes, affecting gene expression and metabolism within infected cells. Consequently, it leads to decreased viral load and improved immune function among patients undergoing antiretroviral therapy.
Comparative Mechanism with Other Antiretrovirals
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Raltegravir | HIV-1 integrase inhibitor | Non-deuterated form; widely used clinically |
Dolutegravir | HIV-1 integrase inhibitor | Enhanced potency and longer half-life |
Elvitegravir | HIV-1 integrase inhibitor | Often used in combination therapies |
Raltegravir-d3 | HIV-1 integrase inhibitor | Deuterated form enhances stability |
Pharmacokinetics
The pharmacokinetic profile of Raltegravir-d3 is crucial for understanding its efficacy and safety. Studies indicate that it has a favorable long-term efficacy profile, particularly in treatment-naïve patients. For instance, a clinical trial demonstrated that after 240 weeks, 42% of patients treated with Raltegravir had viral loads below 50 copies/mL, compared to only 20% in the placebo group .
Absorption and Metabolism
Raltegravir-d3 is primarily metabolized via glucuronidation by UGT1A1 enzymes. The compound exhibits rapid clearance from the plasma, with most radioactivity eliminated through urine and feces within 24 hours post-administration . Notably, polymorphisms in UGT1A1 can affect drug metabolism, leading to variations in plasma concentrations among individuals .
Long-term Efficacy Study
A pivotal study involving 1012 patients assessed the long-term efficacy of Raltegravir over five years. The results indicated significant reductions in viral load among those treated with Raltegravir compared to placebo:
- Viral Load <50 copies/mL: 51% (Raltegravir) vs. 22% (Placebo)
- Mean CD4 Count Increase: 164 cells/μL (Raltegravir) vs. 63 cells/μL (Placebo)
These findings underscore the compound's effectiveness as part of an antiretroviral regimen .
Interaction Studies
Research has highlighted significant interactions between Raltegravir-d3 and other compounds, particularly those affecting its pharmacokinetics. Co-administration with antacids or proton-pump inhibitors can alter absorption due to changes in gastric pH, while interactions with divalent metals impact its biological disposition.
Research Applications
This compound is extensively used across various research fields:
- Biochemistry: Investigating biochemical effects on cells and tissues.
- Pharmacology: Conducting pharmacokinetic studies to evaluate drug efficacy.
- Analytical Chemistry: Serving as a reference standard for studying antiretroviral drugs.
This compound's unique deuterated structure allows for more precise analytical studies compared to its non-deuterated counterparts.
Properties
CAS No. |
1246816-98-7 |
---|---|
Molecular Formula |
C20H20FKN6O5 |
Molecular Weight |
485.532 |
IUPAC Name |
potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate |
InChI |
InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3; |
InChI Key |
IFUKBHBISRAZTF-NXIGQQGZSA-M |
SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] |
Synonyms |
N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-d3 Potassium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.